Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate
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Overview
Description
Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the ethyl ester: This can be done through esterification reactions using ethyl alcohol and an appropriate acid catalyst.
Formation of the amino group: This step may involve reductive amination or other suitable methods to introduce the amino functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with different applications.
Cyclopentylamine: Shares the cyclopentyl ring and amino group but lacks the ester and dimethoxyphenyl functionalities.
Dimethoxybenzene: Contains the dimethoxyphenyl group but lacks the cyclopentyl and ester functionalities.
Uniqueness
Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler or less functionalized analogs.
Properties
IUPAC Name |
ethyl 2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-24-17(21)16(20)19-12-18(9-5-6-10-18)13-7-8-14(22-2)15(11-13)23-3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRGFDQMIDEPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1(CCCC1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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